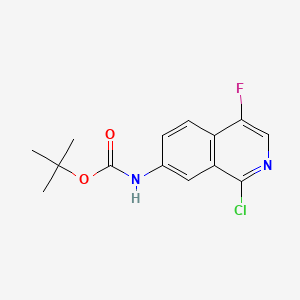
tert-Butyl (1-chloro-4-fluoroisoquinolin-7-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(1-chloro-4-fluoroisoquinolin-7-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl carbamate group attached to a 1-chloro-4-fluoroisoquinoline moiety, making it a valuable intermediate in pharmaceutical and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-chloro-4-fluoroisoquinolin-7-yl)carbamate typically involves the reaction of 1-chloro-4-fluoroisoquinoline with tert-butyl carbamate in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The base, often triethylamine or sodium hydride, facilitates the nucleophilic attack of the carbamate nitrogen on the isoquinoline ring, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-(1-chloro-4-fluoroisoquinolin-7-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the isoquinoline ring can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and tert-butyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the halogen atoms.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.
Major Products:
- Substitution reactions yield various substituted isoquinolines.
- Hydrolysis produces the corresponding amine and tert-butyl alcohol.
- Oxidation and reduction reactions yield N-oxides or dehalogenated products .
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-(1-chloro-4-fluoroisoquinolin-7-yl)carbamate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It is used in the development of novel drugs targeting various diseases, including cancer and infectious diseases .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of advanced polymers and coatings with specific properties .
Mécanisme D'action
The mechanism of action of tert-butyl N-(1-chloro-4-fluoroisoquinolin-7-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The isoquinoline moiety can interact with various receptors and enzymes, modulating their function and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
tert-Butyl N-(4-chlorophenyl)carbamate: Similar structure but with a phenyl ring instead of isoquinoline.
tert-Butyl N-(4-fluorophenyl)carbamate: Similar structure but with a phenyl ring and a fluorine substituent.
tert-Butyl N-(1-chloroisoquinolin-7-yl)carbamate: Lacks the fluorine substituent on the isoquinoline ring.
Uniqueness: tert-Butyl N-(1-chloro-4-fluoroisoquinolin-7-yl)carbamate is unique due to the presence of both chloro and fluoro substituents on the isoquinoline ring. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound in research and development .
Propriétés
Formule moléculaire |
C14H14ClFN2O2 |
|---|---|
Poids moléculaire |
296.72 g/mol |
Nom IUPAC |
tert-butyl N-(1-chloro-4-fluoroisoquinolin-7-yl)carbamate |
InChI |
InChI=1S/C14H14ClFN2O2/c1-14(2,3)20-13(19)18-8-4-5-9-10(6-8)12(15)17-7-11(9)16/h4-7H,1-3H3,(H,18,19) |
Clé InChI |
YGKBVXPSXFVHLY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=CN=C2Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















